4-Hydroxy-2-(hydroxymethyl)-5-methyl-3(2H)-furanone
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Overview
Description
4-Hydroxy-2-(hydroxymethyl)-5-methyl-3(2H)-furanone, also known as furaneol, is a naturally occurring organic compound. It is a key flavor compound found in various fruits such as strawberries, pineapples, and tomatoes. This compound is known for its sweet, caramel-like aroma and is widely used in the food and beverage industry as a flavoring agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-(hydroxymethyl)-5-methyl-3(2H)-furanone can be achieved through several methods. One common synthetic route involves the cyclization of tricarbonyl compounds. This method typically involves the use of acidic or basic catalysts to facilitate the cyclization process . Another method involves the use of green eutectic solvents, which are environmentally friendly and can improve the biopharmaceutical properties of the compound .
Industrial Production Methods
Industrial production of this compound often involves the fermentation of natural sources such as fruits. This method is preferred due to its sustainability and the ability to produce the compound in large quantities. The fermentation process involves the use of specific microorganisms that can convert the natural precursors into the desired compound.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-(hydroxymethyl)-5-methyl-3(2H)-furanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, which can replace the hydroxyl group in the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
4-Hydroxy-2-(hydroxymethyl)-5-methyl-3(2H)-furanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its role in plant metabolism and its impact on fruit flavor.
Medicine: Research is being conducted on its potential therapeutic effects, including its antioxidant properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-(hydroxymethyl)-5-methyl-3(2H)-furanone involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It can also interact with specific receptors in the body, leading to various physiological effects. The exact molecular targets and pathways involved are still being studied, but it is believed that the compound’s hydroxyl groups play a key role in its activity .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-pyrone: This compound shares a similar structure with 4-Hydroxy-2-(hydroxymethyl)-5-methyl-3(2H)-furanone and is also known for its bioactivity and applications in organic synthesis.
4-Hydroxy-2-quinolone: Another similar compound, which is studied for its pharmacological properties and potential therapeutic applications.
Uniqueness
This compound is unique due to its sweet, caramel-like aroma, which makes it highly valuable in the food and beverage industry. Its natural occurrence in various fruits also adds to its appeal as a flavoring agent. Additionally, its potential antioxidant properties and role in plant metabolism make it a compound of interest in both biological and medical research .
Properties
CAS No. |
17678-20-5 |
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Molecular Formula |
C6H8O4 |
Molecular Weight |
144.12 g/mol |
IUPAC Name |
4-hydroxy-2-(hydroxymethyl)-5-methylfuran-3-one |
InChI |
InChI=1S/C6H8O4/c1-3-5(8)6(9)4(2-7)10-3/h4,7-8H,2H2,1H3 |
InChI Key |
QWWDOOYYVCSCLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(O1)CO)O |
Origin of Product |
United States |
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